molecular formula C32H24N2O2 B4982673 N,N'-di-2-biphenylylisophthalamide

N,N'-di-2-biphenylylisophthalamide

Cat. No. B4982673
M. Wt: 468.5 g/mol
InChI Key: FJODYVYRCGVOEY-UHFFFAOYSA-N
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Description

N,N'-di-2-biphenylylisophthalamide, also known as DBI, is a synthetic compound that belongs to the class of benzamide derivatives. It was first synthesized in the 1970s and has since been used in various scientific research applications. DBI is known to have a unique mechanism of action and has been found to have significant biochemical and physiological effects. In

Scientific Research Applications

N,N'-di-2-biphenylylisophthalamide has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N,N'-di-2-biphenylylisophthalamide has been found to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is important for the regulation of neuronal excitability. N,N'-di-2-biphenylylisophthalamide has also been used in pharmacology to study the effects of benzodiazepines, which are drugs that bind to the GABA receptor and have sedative and anxiolytic effects. In medicinal chemistry, N,N'-di-2-biphenylylisophthalamide has been used as a starting material for the synthesis of other benzamide derivatives with potential therapeutic applications.

Mechanism of Action

N,N'-di-2-biphenylylisophthalamide has a unique mechanism of action that involves the modulation of the GABA receptor. N,N'-di-2-biphenylylisophthalamide binds to a specific site on the GABA receptor known as the benzodiazepine site, which enhances the binding of GABA to the receptor. This results in an increase in the inhibitory effect of GABA on neuronal activity, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N'-di-2-biphenylylisophthalamide are mainly related to its modulation of the GABA receptor. N,N'-di-2-biphenylylisophthalamide has been found to have sedative and anxiolytic effects, similar to benzodiazepines. N,N'-di-2-biphenylylisophthalamide has also been found to have anticonvulsant and antinociceptive effects, which may be useful in the treatment of epilepsy and pain, respectively. In addition, N,N'-di-2-biphenylylisophthalamide has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using N,N'-di-2-biphenylylisophthalamide in lab experiments is its specificity for the benzodiazepine site on the GABA receptor, which allows for the selective modulation of GABAergic neurotransmission. Another advantage is its stability and ease of synthesis, which makes it a convenient compound to work with. However, one limitation of using N,N'-di-2-biphenylylisophthalamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the use of N,N'-di-2-biphenylylisophthalamide in scientific research. One direction is the development of novel benzamide derivatives based on the structure of N,N'-di-2-biphenylylisophthalamide, with potential therapeutic applications. Another direction is the study of the molecular mechanisms underlying the neuroprotective effects of N,N'-di-2-biphenylylisophthalamide, which may lead to the development of new treatments for neurodegenerative diseases. Finally, the use of N,N'-di-2-biphenylylisophthalamide in combination with other compounds may lead to the development of new pharmacological treatments for various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N,N'-di-2-biphenylylisophthalamide involves the reaction of isophthaloyl chloride with 2-aminobiphenyl in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain N,N'-di-2-biphenylylisophthalamide as a white solid. The purity of N,N'-di-2-biphenylylisophthalamide can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

properties

IUPAC Name

1-N,3-N-bis(2-phenylphenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N2O2/c35-31(33-29-20-9-7-18-27(29)23-12-3-1-4-13-23)25-16-11-17-26(22-25)32(36)34-30-21-10-8-19-28(30)24-14-5-2-6-15-24/h1-22H,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJODYVYRCGVOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC=CC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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